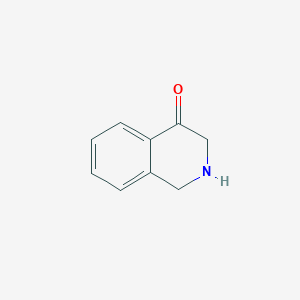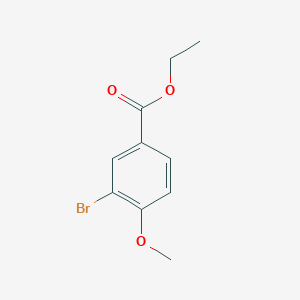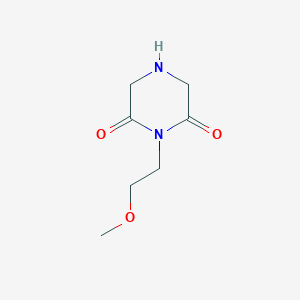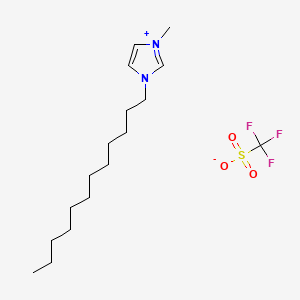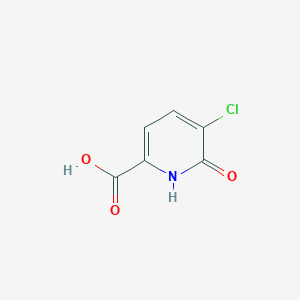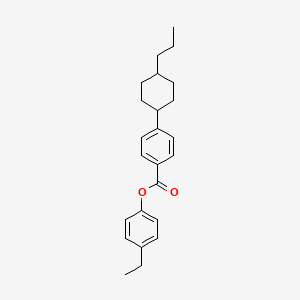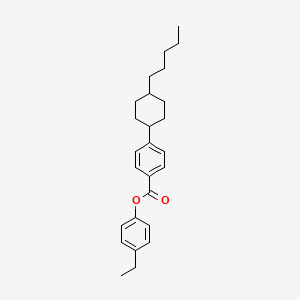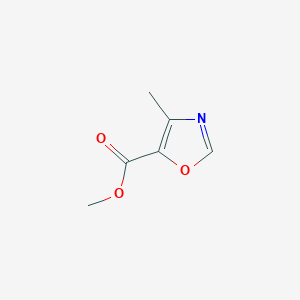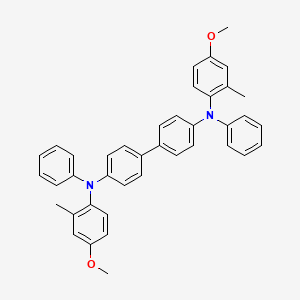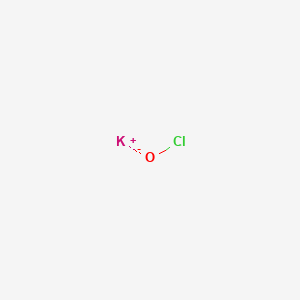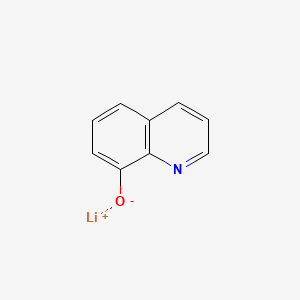
8-Hidroxiquinolinolato de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinolinolato-lithiumuid crystals are a unique state of matter that exhibit properties of both liquids and solid crystals. They are composed of molecules that can flow like a liquid but maintain a certain degree of order, similar to a crystalline solid.
Aplicaciones Científicas De Investigación
8-Hydroxyquinolinolato-lithiumuid crystals have a wide range of scientific research applications. In chemistry, they are used to study molecular interactions and self-assembly processes. In biology, liquid crystals are used in biosensing and drug delivery systems. In medicine, they are used in diagnostic devices and as antimicrobial agents. In industry, liquid crystals are used in the production of liquid crystal displays (LCDs), flexible electronics, and energy harvesting materials .
Mecanismo De Acción
Target of Action
The primary target of 8-Hydroxyquinolinolato-lithium, also known as Liq, is the electron transport layer (ETL) in organic electronic devices, particularly organic light-emitting diodes (OLEDs) . The ETL is a crucial component of these devices, responsible for the transport of electrons from the electrode to the emissive layer .
Mode of Action
8-Hydroxyquinolinolato-lithium (Liq) interacts with its target, the ETL, through a process known as electron injection . This process involves the use of kinetic energy from evaporating metals such as aluminum (Al), silver (Ag), and calcium (Ca) to release lithium cations from Liq . These cations are then reduced to metallic lithium, which subsequently n-dopes the ETL . This doping process enhances the efficiency of electron injection from the electrode to the ETL .
Biochemical Pathways
The action of 8-Hydroxyquinolinolato-lithium (Liq) affects the electron transport pathway in OLEDs . By enhancing the efficiency of electron injection, Liq improves the overall performance of the device . This results in increased power conversion efficiencies and operational stability of the device .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in biological systems, in the context of 8-Hydroxyquinolinolato-lithium (Liq), we can discuss its properties in terms of its application in electronic devices. Liq is used in very thin layers (1-2 nm) for efficient electron injection . Its stability and effectiveness have been confirmed in various device structures .
Result of Action
The result of 8-Hydroxyquinolinolato-lithium’s (Liq) action is the enhanced operational stability of OLEDs . It has been reported that ultrathin Liq interlayers can greatly enhance the operational stability of light-emitting diodes . Furthermore, Liq has been found to be an effective cathode system towards general electron transport layer materials .
Action Environment
The action of 8-Hydroxyquinolinolato-lithium (Liq) is influenced by environmental factors. For instance, the thickness of the Liq layer and the conditions under which the devices are exposed can affect the performance of the devices . It has been found that Liq provides further stability, particularly to devices exposed to air .
Análisis Bioquímico
Biochemical Properties
8-Hydroxyquinolinolato-lithium plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with electron transport layers (ETLs) in electronic devices, enhancing electron injection efficiency . The compound’s ability to release lithium ions upon interaction with metals like aluminum or silver further facilitates its role in biochemical processes . These interactions are primarily characterized by the release of lithium ions, which can subsequently participate in various biochemical pathways.
Cellular Effects
The effects of 8-Hydroxyquinolinolato-lithium on cellular processes are profound. It influences cell function by enhancing electron transport and injection, which is critical in devices like OLEDs and OPVs . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the electron flow within cells. The presence of lithium ions released from 8-Hydroxyquinolinolato-lithium can also impact cellular activities, potentially altering metabolic processes and gene regulation.
Molecular Mechanism
At the molecular level, 8-Hydroxyquinolinolato-lithium exerts its effects through binding interactions with biomolecules and metals. The compound’s mechanism involves the release of lithium ions upon interaction with metals during evaporation processes . These lithium ions can then n-dope the electron transport layer, enhancing electron injection efficiency . Additionally, the compound’s interaction with phenanthroline derivatives, such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) and 4,7-diphenyl-1,10-phenanthroline (Bphen), further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinolinolato-lithium change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that incorporating 8-Hydroxyquinolinolato-lithium in devices can provide enhanced stability, particularly when exposed to air . The temporal effects also include the compound’s ability to maintain its electron injection efficiency over extended periods, ensuring the longevity of the devices it is used in.
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinolinolato-lithium vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant biochemical interactions . Understanding the threshold effects and the safe dosage range is crucial for its application in biochemical research and electronic devices.
Metabolic Pathways
8-Hydroxyquinolinolato-lithium is involved in various metabolic pathways, particularly those related to electron transport and injection. The compound interacts with enzymes and cofactors that facilitate electron flow within cells . These interactions can influence metabolic flux and metabolite levels, further highlighting the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 8-Hydroxyquinolinolato-lithium within cells and tissues are facilitated by its interactions with transporters and binding proteins . The compound’s ability to release lithium ions plays a significant role in its localization and accumulation within specific cellular compartments. This distribution is critical for its function in enhancing electron injection efficiency in electronic devices.
Subcellular Localization
8-Hydroxyquinolinolato-lithium exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . This localization ensures that the compound can effectively participate in electron transport and injection processes, thereby enhancing the performance of electronic devices.
Métodos De Preparación
8-Hydroxyquinolinolato-lithiumuid crystals can be synthesized through various methods, including organic synthesis and polymerization. One common method involves the stepwise increase in temperature to encourage phase transitions . Industrial production methods often involve the use of preparative liquid chromatography to isolate and purify the desired liquid crystal compounds .
Análisis De Reacciones Químicas
8-Hydroxyquinolinolato-lithiumuid crystals undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific liquid crystal compound and the reaction conditions .
Comparación Con Compuestos Similares
8-Hydroxyquinolinolato-lithiumuid crystals are unique in their ability to combine the properties of liquids and solid crystals. Similar compounds include other mesophases such as gels and colloids. liquid crystals are distinct in their ability to self-assemble and respond to external stimuli, making them highly versatile and useful in various applications .
Propiedades
Número CAS |
25387-93-3 |
|---|---|
Fórmula molecular |
C9H7LiNO |
Peso molecular |
152.1 g/mol |
Nombre IUPAC |
lithium;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Clave InChI |
SKEDXQSRJSUMRP-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES canónico |
[Li].C1=CC2=C(C(=C1)O)N=CC=C2 |
Key on ui other cas no. |
25387-93-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


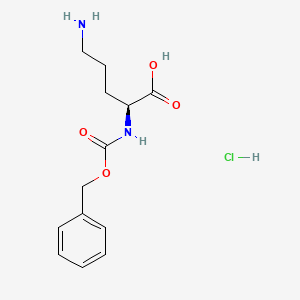
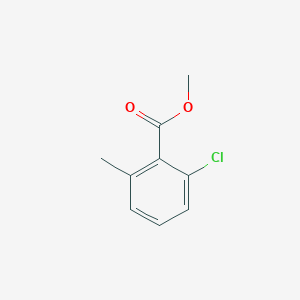
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)
